molecular formula C7H15NO3 B555317 O-tert-Butyl-L-serine CAS No. 18822-58-7

O-tert-Butyl-L-serine

Cat. No.: B555317
CAS No.: 18822-58-7
M. Wt: 161,2 g/mole
InChI Key: DDCPKNYKNWXULB-YFKPBYRVSA-N
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Description

O-tert-Butyl-L-serine is an organic compound that belongs to the class of amino acid derivatives. It is a serine derivative where the hydroxyl group of serine is protected by a tert-butyl group. This compound is commonly used in peptide synthesis and biochemical research due to its stability and protective properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of O-tert-Butyl-L-serine typically involves the reaction of L-serine methyl ester hydrochloride with tert-butyl chloroformate. The reaction is carried out in the presence of organic solvents and under controlled conditions to ensure the desired product is obtained . Another method involves reacting L-serine with methanol solution and adding sulfur dioxide chloride under stirring, followed by crystallization and drying to obtain L-serine methyl ester hydrochloride. This intermediate is then mixed with tert-butyl acetate and a catalyst to produce this compound methyl ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reactions are carried out in liquid phase to ensure safety and minimize pollution. The use of tert-butyl acetate as a reactant eliminates the need for isobutene, enhancing the safety of the process .

Chemical Reactions Analysis

Types of Reactions: O-tert-Butyl-L-serine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert it into different amino acid derivatives.

    Substitution: The tert-butyl group can be substituted under specific conditions to yield different products.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed: The major products formed from these reactions include various amino acid derivatives, oxo compounds, and substituted serine derivatives. These products are often used in further chemical synthesis and research applications .

Comparison with Similar Compounds

O-tert-Butyl-L-serine is unique due to its stability and protective properties. Similar compounds include:

These compounds share similar applications in peptide synthesis but differ in their protecting groups and specific uses. This compound is particularly valued for its stability and ease of removal under mild conditions.

Properties

IUPAC Name

(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCPKNYKNWXULB-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426482
Record name O-tert-Butyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18822-58-7
Record name O-(1,1-Dimethylethyl)-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18822-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-tert-Butylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018822587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-tert-Butyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-TERT-BUTYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX0H592PIC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is O-(tert-Butyl)-L-serine used in polymer synthesis?

A: O-(tert-Butyl)-L-serine is particularly useful in creating complex polymers with controlled architectures. For instance, it serves as a building block for synthesizing block copolymers incorporating both hydrophilic and hydrophobic segments [, ]. The tert-butyl group protects the serine's hydroxyl group during polymerization, ensuring it remains available for further modification or to impart specific properties to the final polymer.

Q2: Can you provide an example of how O-(tert-Butyl)-L-serine influences the properties of the final polymer?

A: Research demonstrates that incorporating O-(tert-Butyl)-L-serine into a poly(ethylene glycol)/poly(D,L-lactide) copolymer leads to the formation of stable core-shell nanoparticles in solution []. This is attributed to the distinct placement of the serine residues at the interface between the hydrophilic polyethylene glycol shell and the hydrophobic poly(D,L-lactide) core. Furthermore, the charge of the incorporated polypeptide block, derived from O-(tert-Butyl)-L-serine, influences the zeta potential of the resulting nanoparticles [].

Q3: Besides polymers, what other applications utilize O-(tert-Butyl)-L-serine?

A: O-(tert-Butyl)-L-serine plays a crucial role in peptide synthesis, particularly in constructing biologically relevant peptides like Secretin []. The tert-butyl protecting group ensures the serine's hydroxyl group remains unreactive during various peptide coupling steps, contributing to the efficient assembly of the desired peptide sequence.

Q4: Are there studies investigating the self-assembly properties of O-(tert-Butyl)-L-serine derivatives?

A: Yes, research indicates that N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine, a closely related derivative, exhibits intriguing self-assembly behavior []. This molecule forms a variety of unique structures, including spheres, rods, and even unusual fibrous dumbbells and broomstick-like shapes, depending on factors like concentration and temperature. While not directly investigated for O-(tert-Butyl)-L-serine, this finding suggests the potential for protected amino acids to act as building blocks for self-assembled materials.

Q5: How is the tert-butyl protecting group removed from the O-(tert-Butyl)-L-serine containing polymers?

A: The tert-butyl group can be selectively removed from polymers containing O-(tert-Butyl)-L-serine using acidic conditions. Treatment with hydrochloric acid (HCl) or hydrobromic acid (HBr) in benzene effectively cleaves the tert-butyl ether bond, yielding the desired polymer with free hydroxyl groups on the serine residues [].

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